molecular formula C48H98N4O23 B605821 Azido-PEG35-amine CAS No. 749244-38-0

Azido-PEG35-amine

Cat. No.: B605821
CAS No.: 749244-38-0
M. Wt: 1099.32
InChI Key: MUYDHNADYGGZNC-UHFFFAOYSA-N
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Description

Azido-PEG35-amine is a compound that contains both an azide group and an amine group linked through a polyethylene glycol (PEG) chain. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) ester, and carbonyls (ketone, aldehyde) .

Mechanism of Action

Target of Action

Azido-PEG35-amine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is crucial for the formation of PROTACs . The amine group of this compound is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters .

Biochemical Pathways

As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

It is known that this compound is a monodisperse, aqueous soluble peg linker , which suggests it may have good bioavailability due to its solubility in aqueous media.

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in the formation of PROTACs . By forming a stable triazole linkage, this compound enables the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.

Action Environment

It is known that environmental factors can have significant effects on the epigenome, which in turn can influence gene expression and subsequent health outcomes . As such, it is plausible that environmental factors could potentially influence the action of this compound, particularly when it is part of a PROTAC molecule.

Biochemical Analysis

Biochemical Properties

Azido-PEG35-amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are not well-studied. The effects of similar PEG-based compounds have been investigated. For instance, pegylated arginine deiminase (ADI-PEG 20) has been shown to improve energy homeostasis by driving systemic and hepatocyte autophagy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with molecules containing Alkyne groups. It undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

It is known that this compound is a non-cleavable linker for bio-conjugation .

Metabolic Pathways

It is known that this compound can be used in the synthesis of PROTACs .

Transport and Distribution

It is known that the hydrophilic PEG spacer in this compound increases its solubility in aqueous media .

Subcellular Localization

It is known that this compound can be used in the synthesis of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG35-amine is typically synthesized through a multi-step process involving the functionalization of PEG with azide and amine groups

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG35-amine undergoes various types of chemical reactions, including:

    Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes, forming stable triazole linkages. .

    Amide Bond Formation: The amine group can react with carboxylic acids or activated NHS esters to form amide bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG35-amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG35-amine is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. This makes it particularly useful in applications requiring high solubility and biocompatibility, such as drug delivery and bioconjugation .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQBVVZWHNZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H146N4O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1627.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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